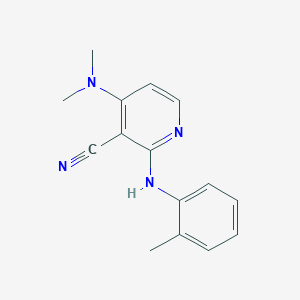
4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile is a useful research compound. Its molecular formula is C15H16N4 and its molecular weight is 252.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile, known for its complex structure and potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, making it a subject of interest for researchers exploring new drug candidates.
Chemical Structure and Properties
The compound's chemical formula is C14H16N4, with a molecular weight of 244.31 g/mol. Its structure features a dimethylamino group and a toluidine moiety, which may influence its biological interactions.
Target Interaction : Similar compounds have shown high affinity for various biological receptors, suggesting that this compound may interact with multiple targets within biological systems. For instance, bioactive aromatic compounds often engage with neurotransmitter receptors, which could be relevant for its pharmacological effects.
Biochemical Pathways : The compound is hypothesized to influence several biochemical pathways, including those involved in inflammation and cancer progression. Research indicates that structurally related compounds can modulate pathways linked to oxidative stress and cellular signaling .
Biological Activities
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, similar to other nicotinonitrile derivatives .
- Antimicrobial Properties : Research indicates potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of increasing antibiotic resistance .
- Antioxidant Activity : The compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity could contribute to its protective effects against certain diseases .
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis. For example, a study found that derivatives showed IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Testing : A comparative study highlighted the effectiveness of related nicotinonitriles against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may offer similar benefits in antimicrobial applications .
- Antioxidant Evaluation : The DPPH scavenging assay has been employed to assess the antioxidant capacity of structurally similar compounds, indicating that modifications in the molecular structure can enhance antioxidant activity significantly .
特性
IUPAC Name |
4-(dimethylamino)-2-(2-methylanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-6-4-5-7-13(11)18-15-12(10-16)14(19(2)3)8-9-17-15/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBNDNZDACNPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














